

# An In-depth Spectroscopic Analysis of 2'-Aminoacetophenone

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## Compound of Interest

Compound Name: 2-Aminoacetophenone

Cat. No.: B1585202

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## Introduction

2'-Aminoacetophenone (2-AAP) is a valuable building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry.<sup>[1]</sup> Its structural features, an aromatic ring substituted with both an amino group and an acetyl group, give rise to its unique chemical reactivity and make it a precursor for a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive analysis of the spectroscopic data for 2'-aminoacetophenone, offering researchers and drug development professionals a detailed reference for its structural characterization. The following sections will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and interpretive analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2'-aminoacetophenone, both <sup>1</sup>H and <sup>13</sup>C NMR provide unambiguous evidence for its structure.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of 2'-aminoacetophenone, typically recorded in deuterated chloroform (CDCl<sub>3</sub>), exhibits distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2'-Aminoacetophenone[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.71	dd	8.0, 1.6	H-6'
7.29	ddd	8.4, 7.2, 1.6	H-4'
6.70	dd	8.4, 0.8	H-3'
6.64	td	7.6, 1.2	H-5'
6.17	br s	-	-NH <sub>2</sub>
2.59	s	-	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>,  
Reference: TMS at  
0.00 ppm.

#### Interpretation of the $^1\text{H}$ NMR Spectrum:

The downfield signal at 7.71 ppm corresponds to the H-6' proton, which is deshielded by the anisotropic effect of the adjacent carbonyl group.[1] The signal for H-4' appears as a doublet of doublets at 7.29 ppm, indicating coupling to its neighboring protons. The upfield aromatic signals at 6.70 ppm and 6.64 ppm are assigned to H-3' and H-5', respectively; these protons are shielded by the electron-donating amino group.[1] A broad singlet at 6.17 ppm is characteristic of the two protons of the primary amine. The sharp singlet at 2.59 ppm integrates to three protons and is assigned to the methyl group of the acetyl moiety.[1]

Caption: Key  $^1\text{H}$  NMR signal assignments for 2'-Aminoacetophenone.

## $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 2'-Aminoacetophenone[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
200.7	C=O
151.1	C-2'
134.3	C-4'
131.5	C-6'
118.8	C-1'
116.9	C-5'
116.1	C-3'
28.2	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

Interpretation of the <sup>13</sup>C NMR Spectrum:

The most downfield signal at 200.7 ppm is characteristic of a carbonyl carbon.<sup>[1]</sup> The signal at 151.1 ppm is assigned to C-2', the carbon atom directly attached to the electron-donating amino group, which causes a significant downfield shift. The remaining aromatic carbons appear in the range of 116-135 ppm. The carbon attached to the acetyl group, C-1', is observed at 118.8 ppm. The methyl carbon of the acetyl group gives rise to the upfield signal at 28.2 ppm.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2'-Aminoacetophenone<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3465	Strong	N-H Stretch (asymmetric)
3340	Strong	N-H Stretch (symmetric)
1650	Strong	C=O Stretch (conjugated)
1615, 1580	Medium-Strong	C=C Aromatic Stretch
1285	Medium	C-N Stretch

Sample preparation: Thin film.

#### Interpretation of the IR Spectrum:

The two strong bands at 3465 cm<sup>-1</sup> and 3340 cm<sup>-1</sup> are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine, respectively.[1] The strong absorption at 1650 cm<sup>-1</sup> is attributed to the C=O stretching of the conjugated ketone. The presence of conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone. The absorptions in the 1615-1580 cm<sup>-1</sup> region are due to the C=C stretching vibrations within the aromatic ring. The C-N stretching vibration is observed around 1285 cm<sup>-1</sup>.[1]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

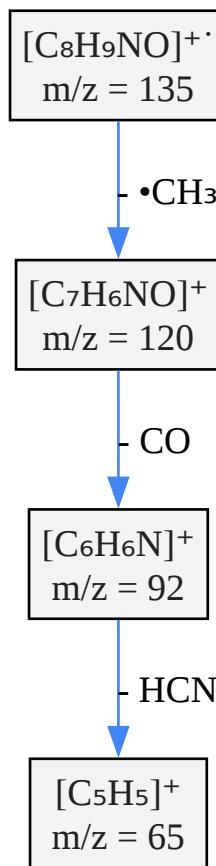
Table 4: Mass Spectrometry Data for 2'-Aminoacetophenone[1]

m/z	Relative Abundance (%)	Assignment
135	95	$[M]^+$
120	100	$[M-CH_3]^+$
92	55	$[M-CH_3-CO]^+$
65	30	$[C_5H_5]^+$

Ionization method: Electron  
Ionization (EI).

#### Interpretation of the Mass Spectrum:

The molecular ion peak  $[M]^+$  is observed at an m/z of 135, which corresponds to the molecular weight of 2'-aminoacetophenone.[\[2\]](#) The base peak, the most intense peak in the spectrum, is at m/z 120, resulting from the loss of a methyl radical ( $[M-CH_3]^+$ ).[\[1\]](#)[\[2\]](#) Subsequent loss of a neutral carbon monoxide molecule from this fragment leads to the peak at m/z 92. The peak at m/z 65 is likely due to the formation of the cyclopentadienyl cation ( $[C_5H_5]^+$ ) after further fragmentation of the aromatic ring.[\[1\]](#)



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Caption: Proposed mass fragmentation pathway for 2'-Aminoacetophenone.

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- Sample Preparation: Dissolve approximately 5-10 mg of 2'-aminoacetophenone in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Spectroscopy: Record the spectrum on a 400 MHz spectrometer. Standard parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

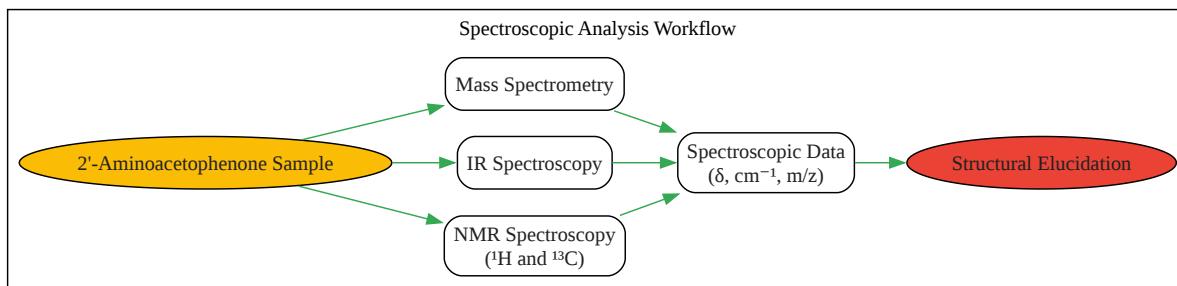
- $^{13}\text{C}$  NMR Spectroscopy: Record the proton-decoupled spectrum on the same 400 MHz spectrometer operating at a frequency of 100 MHz for carbon. Use a spectral width of 240 ppm and a relaxation delay of 2.0 s.[1]

## Infrared (IR) Spectroscopy[1]

- Sample Preparation: Place a small drop of liquid 2'-aminoacetophenone between two sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean NaCl plates should be recorded and subtracted from the sample spectrum.[1]

## Mass Spectrometry (MS)[1]

- Sample Introduction: Introduce a dilute solution of 2'-aminoacetophenone in a volatile solvent (e.g., methanol) into the mass spectrometer via a direct insertion probe or a GC inlet.
- Ionization and Analysis: Use an electron ionization (EI) source with a 70 eV electron beam. Analyze the resulting ions using a quadrupole mass analyzer.[1]



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Caption: General workflow for spectroscopic analysis.

## Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 2'-aminoacetophenone. Each technique offers complementary information, from the carbon-hydrogen framework and functional groups to the molecular weight and fragmentation pattern. This guide serves as a detailed technical resource for scientists and researchers, facilitating the confident identification and utilization of this important chemical compound.

## References

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